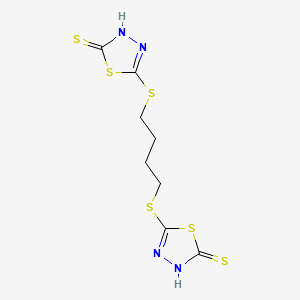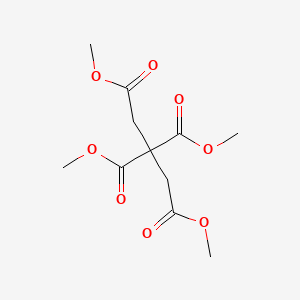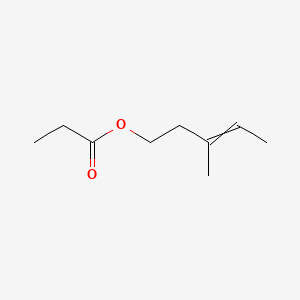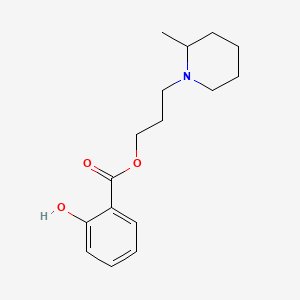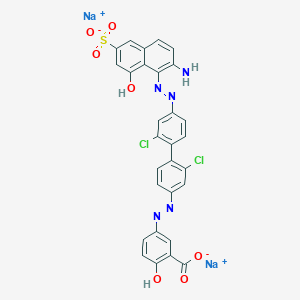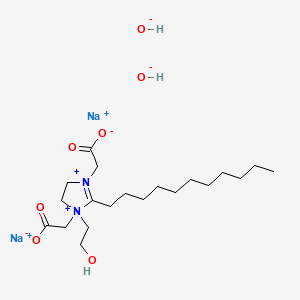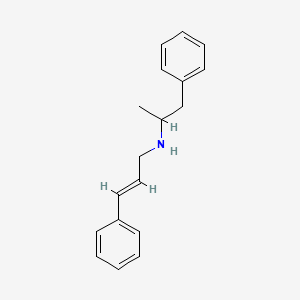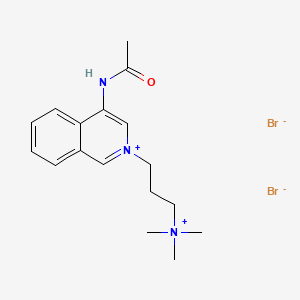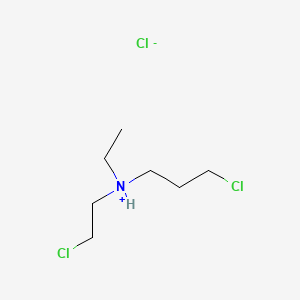
2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide is a heterocyclic organic compound with the molecular formula C7H4F3IN2O and a molecular weight of 316.02 g/mol . This compound is characterized by the presence of trifluoromethyl and iodopyridinyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide typically involves the reaction of 5-iodo-2-pyridinecarboxylic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
科学的研究の応用
2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodopyridinyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoro-N-(2-pyridinyl)acetamide
- 2,2,2-Trifluoro-N-(4-methyl-pyridin-2-yl)acetamide
- 2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)acetamide
Uniqueness
2,2,2-Trifluoro-N-(5-iodopyridin-2-yl)acetamide is unique due to the presence of both trifluoromethyl and iodopyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
895057-26-8 |
|---|---|
分子式 |
C7H4F3IN2O |
分子量 |
316.02 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(5-iodopyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H4F3IN2O/c8-7(9,10)6(14)13-5-2-1-4(11)3-12-5/h1-3H,(H,12,13,14) |
InChIキー |
OUEPCSIMAAVCFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1I)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


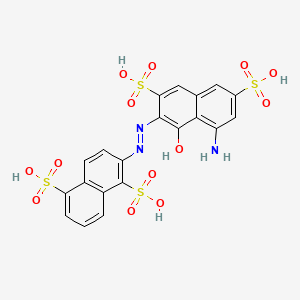
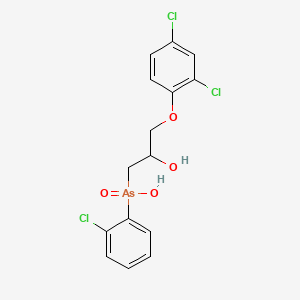
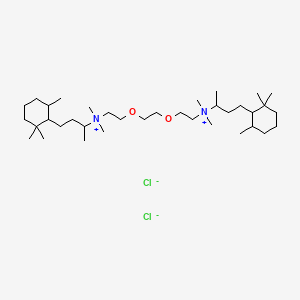
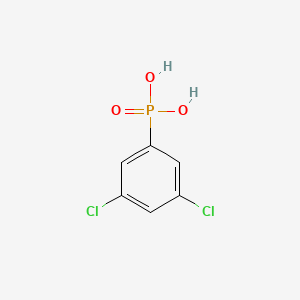
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
